Lipinski's Rule of Five Compliance: A Drug-Likeness Advantage
In the context of medicinal chemistry, 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine exhibits a favorable drug-likeness profile with zero violations of Lipinski's Rule of Five [1]. This is a key differentiator from many higher molecular weight or more lipophilic analogs. The compound's specific properties—molecular weight (156.27 g/mol), number of hydrogen bond donors (1), number of hydrogen bond acceptors (2), and a calculated partition coefficient (LogP of 1.0767 to 1.21) [1] —all fall well within the accepted thresholds for oral bioavailability.
| Evidence Dimension | Lipinski's Rule of Five Violations |
|---|---|
| Target Compound Data | 0 violations |
| Comparator Or Baseline | Many drug candidates and complex piperidine analogs exhibit 1 or more violations due to high molecular weight (e.g., >500 g/mol) or excessive hydrogen bonding. |
| Quantified Difference | 0 violations vs. common 1+ violations for larger analogs. |
| Conditions | Calculated properties based on molecular structure (MW=156.27, HBD=1, HBA=2, LogP=1.0767-1.21). |
Why This Matters
For procurement in medicinal chemistry programs, a building block with zero Lipinski violations is more likely to yield lead compounds with favorable pharmacokinetic properties, reducing downstream attrition.
- [1] ChemBase. (n.d.). 2-(2,6-dimethylpiperidin-1-yl)ethan-1-amine. Molecule Page. View Source
